Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate

Catalog No.
S527579
CAS No.
1149-23-1
M.F
C13H19NO4
M. Wt
253.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicar...

CAS Number

1149-23-1

Product Name

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate

IUPAC Name

diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

InChI

InChI=1S/C13H19NO4/c1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3/h14H,5-7H2,1-4H3

InChI Key

LJXTYJXBORAIHX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C

Synonyms

2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine, 2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydropyridine, diethone, diludin, diludine, DM-DEOC-DHP, ethidin, etidin

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C

Organic Synthesis

Electrochemical Studies

Reductive Amination and Conjugate Reduction

Transfer Hydrogenations

Formation of Alkyl Radical

Asymmetric Reductive 1,2-addition

Difunctionalization of Alkenes

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, commonly known as a Hantzsch ester, is a chemical compound with the molecular formula C13H19NO4C_{13}H_{19}NO_{4} and a molecular weight of approximately 253.29 g/mol. It is recognized for its role as a mild reducing agent in various organic reactions, particularly in transfer hydrogenation processes. This compound is typically encountered as a light green solid and is characterized by its distinct structure that includes two ethyl ester groups attached to a pyridine ring.

Hantzsch ester acts as a Brønsted-Lowry acid, meaning it donates a proton (H+) during the reaction. The ease of deprotonation at a specific position on the molecule allows it to participate in the aforementioned reactions []. The mechanism of action for organocatalytic reductive amination and conjugate reduction involves the transfer of a hydride ion (H-) from Hantzsch ester to the target molecule, facilitated by the catalyst [, ].

  • Transfer Hydrogenation: This compound acts as a hydrogen donor in the reduction of carbonyl compounds and imines. The reaction typically requires a Lewis or Brønsted acid catalyst for optimal performance .
  • Electrochemical Oxidation: Studies have shown that this compound can undergo electrochemical oxidation, making it useful in electrochemical applications .
  • Conjugate Reduction: It serves as a hydrogen source in conjugate reductions, facilitating the transformation of α,β-unsaturated carbonyl compounds into saturated products .

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate has been evaluated for its biological properties. Research indicates antimicrobial activity against various pathogens, suggesting potential applications in pharmaceuticals or agriculture . Additionally, its role as a hydrogen source may imply relevance in biochemical pathways involving reductive processes.

The synthesis of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is commonly achieved through a multicomponent reaction involving:

  • Formaldehyde: Serves as the carbon source.
  • Ethyl Acetoacetate: Provides the necessary carbon skeleton.
  • Ammonium Acetate or Ammonia: Acts as a nitrogen source and catalyst.

The reaction typically occurs under mild conditions and can be completed within minutes to hours depending on the specific protocol used. Purification is often performed via recrystallization or chromatography .

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate has several notable applications:

  • Organic Synthesis: It is widely utilized in organic synthesis as a reducing agent for various functional groups.
  • Pharmaceuticals: Its antimicrobial properties suggest potential use in drug development.
  • Catalysis: Employed in organocatalytic reactions due to its ability to facilitate hydrogen transfer .

Research involving diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate often focuses on its interactions within catalytic systems. Studies have demonstrated that this compound can enhance reaction rates and selectivity when used with chiral catalysts in asymmetric synthesis. The compound's ability to participate in electron transfer processes also makes it an interesting subject for electrochemical studies .

Several compounds share structural or functional similarities with diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
Diethyl 1,4-Dihydro-2-methyl-3-pyridinecarboxylateDihydropyridineSimilar reducing properties but less sterically hindered
Methyl 1,4-Dihydro-2-methyl-3-pyridinecarboxylateDihydropyridineLacks ethyl groups; less hydrophobic
Diethyl 1,4-Dihydro-2-(phenyl)-3-pyridinecarboxylateDihydropyridineSubstituted with phenyl; may exhibit different reactivity patterns

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate stands out due to its dual ethyl ester functionality and specific methyl substitutions on the pyridine ring which enhance its reducing ability and biological activity compared to other similar compounds. This unique structure contributes to its effectiveness as a reducing agent and its potential utility in various synthetic applications.

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

253.13140809 g/mol

Monoisotopic Mass

253.13140809 g/mol

Heavy Atom Count

18

Melting Point

180.5 掳C

UNII

GWN6123BUG

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1149-23-1

Wikipedia

Hantzsch_ester

Dates

Modify: 2023-08-15

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